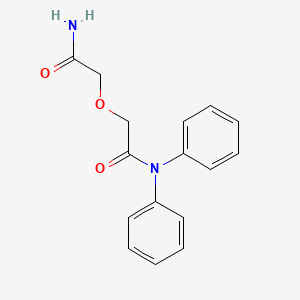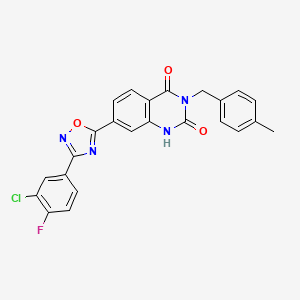![molecular formula C24H30N4O B11276330 N-[2-(Cyclohex-1-EN-1-YL)ethyl]-1-(6-phenylpyrimidin-4-YL)piperidine-4-carboxamide](/img/structure/B11276330.png)
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-1-(6-phenylpyrimidin-4-YL)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-1-(6-phenylpyrimidin-4-YL)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenylpyrimidine moiety, and a cyclohexenyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-EN-1-YL)ethyl]-1-(6-phenylpyrimidin-4-YL)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the phenylpyrimidine group through nucleophilic substitution reactions. The cyclohexenyl group is then added via a Grignard reaction or similar organometallic approach. The final step involves the formation of the carboxamide linkage under mild acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Solvent recycling and waste minimization strategies are also employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-1-(6-phenylpyrimidin-4-YL)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexyl derivatives
Substitution: Functionalized phenylpyrimidine derivatives
Scientific Research Applications
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-1-(6-phenylpyrimidin-4-YL)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-EN-1-YL)ethyl]-1-(6-phenylpyrimidin-4-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- Ethanone, 1-(1-cyclohexen-1-yl)-
- Cyclohex-1-en-1-yl acetate
Uniqueness
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-1-(6-phenylpyrimidin-4-YL)piperidine-4-carboxamide stands out due to its unique combination of structural features, including the piperidine ring, phenylpyrimidine moiety, and cyclohexenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H30N4O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30N4O/c29-24(25-14-11-19-7-3-1-4-8-19)21-12-15-28(16-13-21)23-17-22(26-18-27-23)20-9-5-2-6-10-20/h2,5-7,9-10,17-18,21H,1,3-4,8,11-16H2,(H,25,29) |
InChI Key |
CTPXPIZTCHICPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11276252.png)
![N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11276266.png)


![4-[4-hydroxy-1-(3-methoxybenzyl)-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11276275.png)
![Methyl 5-ethyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11276283.png)

![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B11276291.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B11276306.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11276321.png)
![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11276323.png)
![N-(2,3-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11276325.png)
![N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11276342.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11276349.png)
